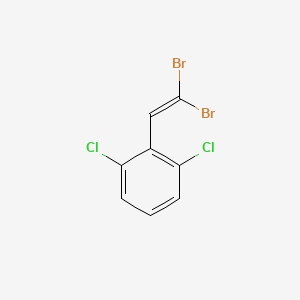
1,3-Dichloro-2-(2,2-dibromoethenyl)benzene
Cat. No. B8696347
Key on ui cas rn:
116894-33-8
M. Wt: 330.83 g/mol
InChI Key: YHCMIGCDNPCFSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07875645B2
Procedure details


2-(2,6-Dichloro-benzyl)-4,5-dihydro-1H-imidazole was prepared from 1,3-dichloro-2-(2,2-dibromo-vinyl)-benzene and ethylene diamine in analogy to Example 1e): white crystals; MS (ISP): 233.1 (11%), 231.1 (63%) & 229.2 100%) (each [M+H]+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
233.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
231.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
229.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[CH:9]=[C:10](Br)Br.[CH2:13]([NH2:16])[CH2:14][NH2:15]>>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[CH2:9][C:10]1[NH:15][CH2:14][CH2:13][N:16]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)C=C(Br)Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CN)N
|
Step Two
[Compound]
|
Name
|
233.1
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
231.1
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
229.2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(CC=2NCCN2)C(=CC=C1)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
